Cas no 954249-16-2 (2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide)
2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
- 2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- AKOS024490948
- 2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide
- 954249-16-2
- VU0630143-1
- F5023-0089
- 2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide
-
- Inchi: 1S/C21H28N2O5S/c1-26-18-9-10-19(27-2)21(15-18)29(24,25)22-11-6-12-23-13-14-28-20(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3
- InChI Key: XDVUGGQNEMPYNI-UHFFFAOYSA-N
- SMILES: C1(S(NCCCN2CCOC(C3=CC=CC=C3)C2)(=O)=O)=CC(OC)=CC=C1OC
Computed Properties
- Exact Mass: 420.17189317g/mol
- Monoisotopic Mass: 420.17189317g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 85.5Ų
2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5023-0089-2μmol |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide |
954249-16-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5023-0089-5μmol |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide |
954249-16-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5023-0089-10μmol |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide |
954249-16-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5023-0089-20μmol |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide |
954249-16-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5023-0089-1mg |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide |
954249-16-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5023-0089-2mg |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide |
954249-16-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5023-0089-3mg |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide |
954249-16-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5023-0089-4mg |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide |
954249-16-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5023-0089-5mg |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide |
954249-16-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5023-0089-10mg |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide |
954249-16-2 | 10mg |
$79.0 | 2023-09-10 |
2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide
Introduction to 2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide (CAS No. 954249-16-2)
2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide, identified by the CAS number 954249-16-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes aromatic rings, sulfonamide functional groups, and morpholine derivatives. Such structural motifs are frequently explored in the development of novel bioactive agents due to their potential to interact with biological targets in diverse ways.
The molecular structure of 2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide encompasses a benzene ring substituted with methoxy groups at the 2 and 5 positions, a propyl chain linked to the nitrogen atom of a sulfonamide group, and a 2-phenylmorpholine moiety attached to the propyl chain. This combination of functional groups creates a molecule with multiple potential sites for interaction with biological systems, making it a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in the development of sulfonamide derivatives as pharmacological agents. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonamide group in 2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide suggests that it may exhibit similar therapeutic effects. Moreover, the morpholine derivative appended to the propyl chain introduces an additional layer of complexity that could influence its pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of this compound is its potential as a scaffold for further chemical modification. The aromatic ring system provides a stable backbone that can be modified through various synthetic approaches to optimize biological activity. For instance, altering the substitution patterns on the benzene ring or modifying the morpholine moiety could lead to new compounds with enhanced potency or selectivity. Such modifications are crucial in drug development, as they allow researchers to fine-tune the properties of a molecule to meet specific therapeutic requirements.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These tools can be used to simulate how 2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide interacts with target proteins or enzymes, providing valuable insights into its potential mechanisms of action. For example, studies have shown that sulfonamide derivatives can act as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. By understanding these interactions at a molecular level, researchers can design more effective therapeutic strategies.
The synthesis of 2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been employed to construct the complex framework of this molecule. The successful synthesis not only demonstrates the synthetic prowess of the research team but also opens up new avenues for exploring related compounds.
In addition to its potential therapeutic applications, 2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yll)propylbenzene-l-sulfonamide may find utility in other areas of research. For instance, it could serve as a tool compound for studying enzyme mechanisms or as a precursor for more complex derivatives. The versatility of this compound underscores its importance as a building block in medicinal chemistry.
The future prospects for 2,5-dimethoxy-N--3-(2--phenyImorpholll-lV--yI)-propvlbenzenel--sulfonarnide are promising. Ongoing research aims to elucidate its biological activity through both in vitro and in vivo studies. By evaluating its interactions with various biological targets, researchers can gain a deeper understanding of its potential therapeutic applications. Furthermore, exploring its pharmacokinetic properties will be essential for determining its suitability for clinical development.
In conclusion,25dimethoxyN--3(21 phenyImorplOl IV yI)--propvlbenzenel sulfomide (CAS No 95424916 12 is an intriguing compound with significant potential in pharmaceutical research Its complex structure and diverse functional groups make it an excellent candidate for further exploration In light o recent advances in drug discovery technologies this compound holds promise for contributing t novel therapeutic strategies The continued investigation into its biological activity and synthetic modifications will likely uncover new opportunities f medical innovation
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